molecular formula C38H33NO4S B1454719 Fmoc-N-Me-D-Cys(Trt)-OH CAS No. 921604-15-1

Fmoc-N-Me-D-Cys(Trt)-OH

Cat. No. B1454719
M. Wt: 599.7 g/mol
InChI Key: RAKOPMQMPUNRGI-PGUFJCEWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Fmoc-N-Me-D-Cys(Trt)-OH” is a peptide synthesizer used in the field of chemistry to create peptides with specific properties. It’s a protected form of L-cysteine used in the solid-phase synthetic preparation of peptides .


Synthesis Analysis

The synthesis of “Fmoc-N-Me-D-Cys(Trt)-OH” involves a multi-step reaction with two steps. The first step is carried out in acetonitrile at 60°C for 0.5 hours, and the second step is carried out in acetonitrile at 0°C for 1 hour .


Molecular Structure Analysis

The molecular formula of “Fmoc-N-Me-D-Cys(Trt)-OH” is C38H33NO4S, and its molecular weight is 599.74 . The IUPAC name is (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-tritylsulfanylpropanoic acid .


Chemical Reactions Analysis

“Fmoc-N-Me-D-Cys(Trt)-OH” is used in the thioesterification of peptides . The residue attached to the amino group of N-methylcysteine can migrate to the cysteinyl thiol group, resulting in the formation of a peptide thioester .


Physical And Chemical Properties Analysis

“Fmoc-N-Me-D-Cys(Trt)-OH” has a predicted boiling point of 746.0±60.0 °C and a predicted density of 1.260±0.06 g/cm3 . It has a low GI absorption and is not BBB permeant . It is also a CYP2C19, CYP2C9, CYP2D6, and CYP3A4 inhibitor .

Scientific Research Applications

Acid-labile Cys-protecting Groups

The development of acid-labile Cys-protecting groups, such as those based on Fmoc-Cys derivatives, is crucial for the Fmoc/tBu strategy in peptide synthesis. These groups, including the S-Trt (trityl) group, are essential for the regioselective construction of disulfide bonds, a critical aspect in the formation of biologically active peptides and proteins. The compatibility of these groups with standard peptide synthesis protocols enables efficient and selective formation of complex peptide structures (Góngora-Benítez et al., 2012).

Chemical Protein Synthesis

The use of Fmoc-N-Me-D-Cys(Trt)-OH in chemical protein synthesis, particularly through methods like native chemical ligation, highlights its importance in constructing proteins with precise structural and functional properties. This approach allows for the synthesis of proteins by convergent and one-pot ligations, significantly streamlining the synthesis process and enhancing the efficiency of producing proteins with specific functionalities (Kar et al., 2020).

Solid-phase Peptide Synthesis

In solid-phase peptide synthesis (SPPS), Fmoc-N-Me-D-Cys(Trt)-OH serves as a key building block for introducing cysteine residues into peptides. Its acid-lability and compatibility with Fmoc chemistry make it a valuable tool for synthesizing peptides with complex structures, including cyclic peptides and those containing disulfide bridges. This capability is crucial for creating peptides with specific biological activities, such as antimalarial compounds (Fagúndez et al., 2018).

Advanced Material Development

The application of Fmoc-N-Me-D-Cys(Trt)-OH extends beyond traditional peptide synthesis to the development of advanced materials with biomedical applications. For example, the creation of antibacterial composite materials utilizing Fmoc-decorated nanoassemblies demonstrates the compound's potential in contributing to the development of new materials with specific biological functions (Schnaider et al., 2019).

Safety And Hazards

“Fmoc-N-Me-D-Cys(Trt)-OH” is classified as a warning signal word . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-tritylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H33NO4S/c1-39(37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)35(36(40)41)26-44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,40,41)/t35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKOPMQMPUNRGI-PGUFJCEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H33NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-N-Me-D-Cys(Trt)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-N-Me-D-Cys(Trt)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-N-Me-D-Cys(Trt)-OH
Reactant of Route 3
Fmoc-N-Me-D-Cys(Trt)-OH
Reactant of Route 4
Fmoc-N-Me-D-Cys(Trt)-OH
Reactant of Route 5
Reactant of Route 5
Fmoc-N-Me-D-Cys(Trt)-OH
Reactant of Route 6
Fmoc-N-Me-D-Cys(Trt)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.